(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone
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Description
(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone is a useful research compound. Its molecular formula is C17H15ClFN3O3 and its molecular weight is 363.77. The purity is usually 95%.
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Scientific Research Applications
Sorption and Desorption in Environmental Studies
Research involving the sorption and desorption of organic matter on solid-phase extraction media highlights the importance of understanding how various compounds interact with environmental samples. Such methodologies are crucial for isolating and identifying contaminants, including potential precursors to harmful byproducts in water treatment processes (Hanigan, Liao, Zhang, Herckes, & Westerhoff, 2016).
Synthesis and Evaluation of Compounds
The synthesis and evaluation of related compounds, particularly in the context of developing therapeutic agents, are significant areas of research. Studies focusing on arylpiperazine derivatives, for example, delve into their metabolic pathways and potential therapeutic applications, shedding light on the diverse pharmacological activities these compounds can exhibit (Caccia, 2007).
Antibody-Based Methods in Environmental and Food Analysis
Antibody-based methods for detecting and quantifying specific compounds in environmental and food samples illustrate another vital research application. These techniques enable the monitoring of contaminants and ensure compliance with safety standards, demonstrating the broad applicability of chemical analysis in public health (Fránek & Hruška, 2018).
Development of Novel Therapeutics
The development of novel therapeutic agents, such as Macozinone for TB treatment, underscores the potential medical applications of complex chemical compounds. Research in this field contributes to the advancement of treatments for infectious diseases, highlighting the role of chemical synthesis in drug discovery (Makarov & Mikušová, 2020).
Pharmaceutical Applications of Piperazine Derivatives
Piperazine derivatives have a wide range of pharmaceutical applications, from antipsychotic to anticancer agents. The study and patenting of these compounds reflect ongoing efforts to enhance their medicinal potential, showcasing the intersection of chemistry and pharmacology in improving patient care (Rathi, Syed, Shin, & Patel, 2016).
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-12-5-6-15(22(24)25)13(11-12)17(23)21-9-7-20(8-10-21)16-4-2-1-3-14(16)19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHANKBNCCFDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.